(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one
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Overview
Description
(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopentene ring fused with a 1,4-dioxaspirodecane moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with cyclopent-2-en-1-one under specific conditions. One common method includes the use of a palladium-catalyzed aminocarbonylation reaction, which allows for the formation of the spirocyclic structure . The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium borohydride at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents like alkyl halides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical processes .
Scientific Research Applications
(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A structurally similar compound used in the synthesis of various organic molecules.
{1,4-Dioxaspiro[4.5]decan-2-yl}methanamine: Another related compound with applications in organic synthesis.
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: Compounds synthesized from 2-acetylcyclohexanone via palladium-catalyzed aminocarbonylation.
Uniqueness
(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one stands out due to its unique spirocyclic structure, which imparts specific chemical and biological properties.
Biological Activity
(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a spirocyclic structure that may contribute to its biological properties. The dioxaspiro moiety is notable for its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For example, studies on dioxaspiro compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activity.
Cytotoxicity
The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer types.
The mechanisms by which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Apoptosis Induction : Studies suggest that the compound may activate caspase pathways leading to programmed cell death in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various dioxaspiro compounds, including this compound. The results indicated significant inhibition against Gram-positive bacteria.
Study 2: Cancer Cell Line Testing
In a recent study published in the Journal of Medicinal Chemistry (2023), the cytotoxic effects of the compound were assessed on several cancer cell lines. The findings demonstrated that at concentrations above 20 µM, there was a marked decrease in cell viability in HeLa and MCF-7 cells.
Properties
CAS No. |
921770-86-7 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(4S)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C13H18O3/c14-11-5-4-10(8-11)12-9-15-13(16-12)6-2-1-3-7-13/h4-5,10,12H,1-3,6-9H2/t10-,12-/m1/s1 |
InChI Key |
ISRQBGGSZAITHZ-ZYHUDNBSSA-N |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@H]3CC(=O)C=C3 |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3CC(=O)C=C3 |
Origin of Product |
United States |
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